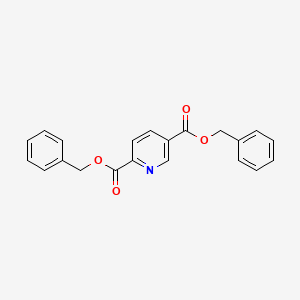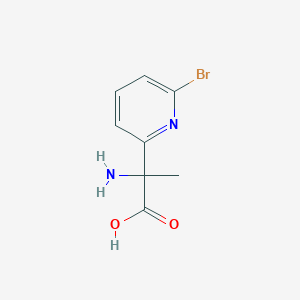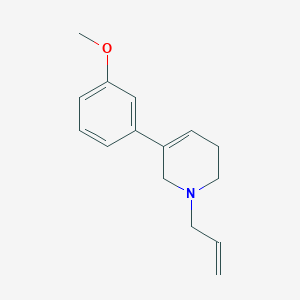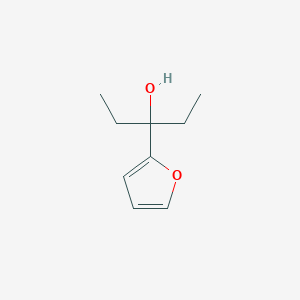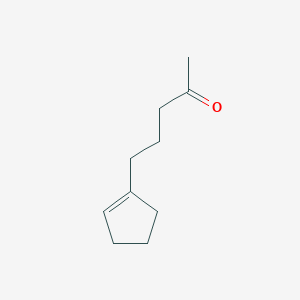![molecular formula C30H33N3O2 B8470320 ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8470320.png)
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate
Übersicht
Beschreibung
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-b]pyrazine core with cyclopropyl and diphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyrazine core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The cyclopropyl and diphenyl groups are then introduced via substitution reactions, followed by the attachment of the heptanoic acid ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism of action of ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate include other pyrrolo[2,3-b]pyrazine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific biological activities and applications.
Uniqueness
What sets this compound apart is its unique combination of cyclopropyl and diphenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool for research and development.
Eigenschaften
Molekularformel |
C30H33N3O2 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate |
InChI |
InChI=1S/C30H33N3O2/c1-2-35-27(34)17-11-3-4-12-20-33-26(22-18-19-22)21-25-30(33)32-29(24-15-9-6-10-16-24)28(31-25)23-13-7-5-8-14-23/h5-10,13-16,21-22H,2-4,11-12,17-20H2,1H3 |
InChI-Schlüssel |
VWTIDCHLDHSYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCN1C(=CC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
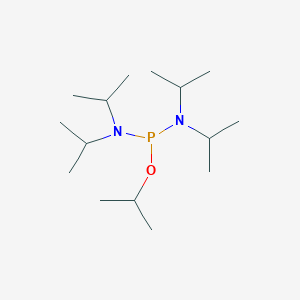
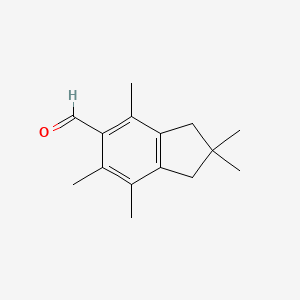
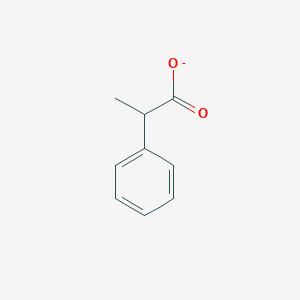


![(R)-4-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)-2-isopropoxyaniline](/img/structure/B8470299.png)
